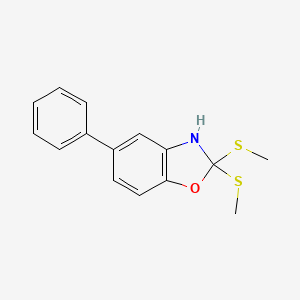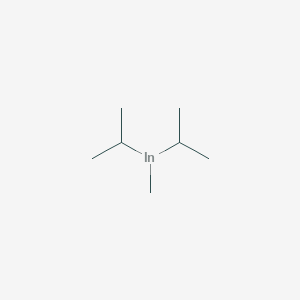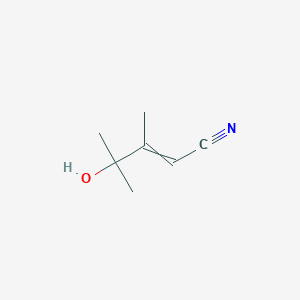
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with methylsulfanyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a sulfur-containing reagent. One common method includes the reaction of 2-aminophenol with benzaldehyde and dimethyl sulfide under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to modify the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(methylsulfanyl)propane: Another sulfur-containing heterocycle with different structural features.
2,2-Bis(hydroxymethyl)propionate: A compound with similar functional groups but different core structure.
Bisphenol A: A well-known compound with similar phenyl groups but different overall structure.
Uniqueness
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is unique due to its combination of a benzoxazole core with methylsulfanyl and phenyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the fields of medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
827599-13-3 |
|---|---|
Molekularformel |
C15H15NOS2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2,2-bis(methylsulfanyl)-5-phenyl-3H-1,3-benzoxazole |
InChI |
InChI=1S/C15H15NOS2/c1-18-15(19-2)16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChI-Schlüssel |
IRVDRSUHWHMACY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(NC2=C(O1)C=CC(=C2)C3=CC=CC=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)
![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)



![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)


![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)


